
GDP-Na
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanosine diphosphate sodium salt, commonly referred to as GDP-Na, is a nucleotide sugar that plays a crucial role in various biochemical processes. It is a substrate for glycosyltransferase reactions in metabolism and is essential for the biosynthesis of glycoproteins and glycolipids. This compound is vital in eukaryotic organisms and is involved in numerous cellular functions.
準備方法
Synthetic Routes and Reaction Conditions
Guanosine diphosphate sodium salt is synthesized from guanosine triphosphate and mannose-1-phosphate through the action of the enzyme mannose-1-phosphate guanylyltransferase. The reaction typically occurs under physiological conditions, with the enzyme catalyzing the transfer of a guanosine monophosphate group to mannose-1-phosphate, resulting in the formation of guanosine diphosphate mannose.
Industrial Production Methods
Industrial production of guanosine diphosphate sodium salt involves the fermentation of genetically engineered microorganisms that express the necessary enzymes for its biosynthesis. The process includes the cultivation of these microorganisms in bioreactors, followed by the extraction and purification of the compound using chromatographic techniques.
化学反応の分析
Types of Reactions
Guanosine diphosphate sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form guanosine diphosphate fucose.
Reduction: It can be reduced to form guanosine diphosphate mannose.
Substitution: The compound can participate in substitution reactions where the diphosphate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of catalysts and specific solvents.
Major Products Formed
- Guanosine diphosphate fucose
- Guanosine diphosphate mannose
- Various substituted guanosine diphosphate derivatives
科学的研究の応用
Guanosine diphosphate sodium salt has a wide range of applications in scientific research:
- Chemistry : Used as a substrate in glycosylation reactions to study enzyme kinetics and mechanisms.
- Biology : Plays a role in the biosynthesis of glycoproteins and glycolipids, which are essential for cell signaling and structural integrity.
- Medicine : Investigated for its potential in developing therapeutic agents targeting glycosylation pathways in diseases such as cancer and genetic disorders.
- Industry : Utilized in the production of bioengineered glycoproteins and other biopharmaceuticals.
作用機序
Guanosine diphosphate sodium salt exerts its effects by serving as a donor of activated mannose in glycosylation reactions. The compound interacts with glycosyltransferase enzymes, facilitating the transfer of mannose to acceptor molecules, which are then incorporated into glycoproteins and glycolipids. This process is crucial for proper cellular function and communication.
類似化合物との比較
Similar Compounds
- Guanosine diphosphate mannose
- Guanosine diphosphate fucose
- Guanosine diphosphate glucose
Uniqueness
Guanosine diphosphate sodium salt is unique due to its specific role in glycosylation reactions involving mannose. While similar compounds like guanosine diphosphate glucose and guanosine diphosphate fucose also participate in glycosylation, they transfer different sugar moieties, leading to the formation of distinct glycoproteins and glycolipids. This specificity makes guanosine diphosphate sodium salt an essential compound in the study of mannose-related biochemical pathways.
特性
分子式 |
C10H15N5NaO11P2 |
|---|---|
分子量 |
466.19 g/mol |
InChI |
InChI=1S/C10H15N5O11P2.Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18); |
InChIキー |
RIVKOZCPUDVJCY-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-cyclohexyl-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B12058880.png)
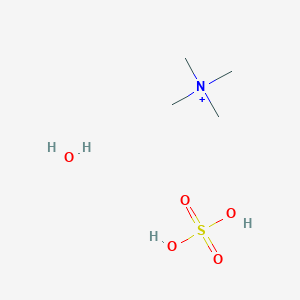

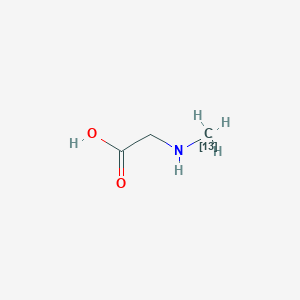
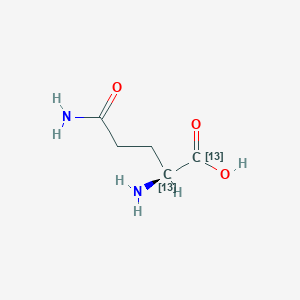
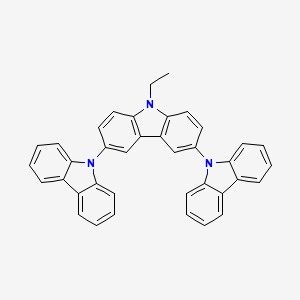
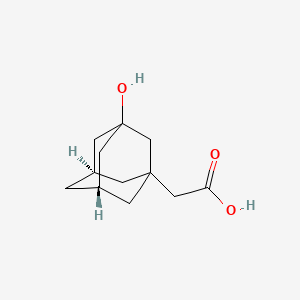
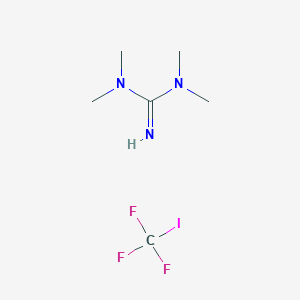

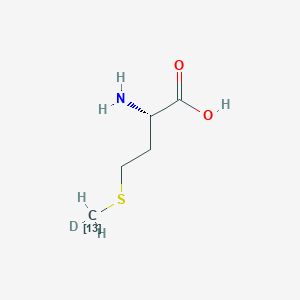

![4-(4,6,8,8-tetramethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinolin-9-yl)butanoic acid](/img/structure/B12058962.png)
